2-Methoxy-3-(trifluoromethyl)cinnamic acid
Overview
Description
2-Methoxy-3-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C11H9F3O3 and a molecular weight of 246.19 g/mol It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a cinnamic acid backbone
Preparation Methods
The synthesis of 2-Methoxy-3-(trifluoromethyl)cinnamic acid typically involves the reaction of 2-methoxybenzaldehyde with trifluoromethylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated through crystallization or extraction .
Chemical Reactions Analysis
2-Methoxy-3-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-Methoxy-3-(trifluoromethyl)cinnamic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets. For instance, it can inhibit the growth of certain microorganisms by disrupting their cell membranes or interfering with essential metabolic pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
2-Methoxy-3-(trifluoromethyl)cinnamic acid can be compared with other cinnamic acid derivatives, such as:
2-(Trifluoromethyl)cinnamic acid: Similar in structure but lacks the methoxy group, which may affect its reactivity and biological activity.
3-(Trifluoromethyl)cinnamic acid: Another positional isomer with different substitution patterns, leading to variations in chemical and physical properties.
4-Methoxycinnamic acid: Contains a methoxy group but lacks the trifluoromethyl group, resulting in different chemical behavior and applications.
Biological Activity
2-Methoxy-3-(trifluoromethyl)cinnamic acid (CAS No. 1092460-72-4) is a compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a cinnamic acid backbone. This unique structure imparts various biological activities, making it a subject of interest in pharmacological research. The following sections detail its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is . The trifluoromethyl group enhances lipophilicity, which may influence its bioavailability and interaction with biological targets. The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which can be utilized in synthetic applications in organic chemistry and medicinal chemistry .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain microorganisms by disrupting cell membranes or interfering with metabolic pathways. The lipophilic nature of the trifluoromethyl group aids in membrane penetration .
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), K562 (leukemia), and MCF-7 (breast cancer) cells. The IC50 values for these effects range from 30 to 166 µM, indicating significant selectivity towards malignant cells over normal cells .
- Antioxidant Activity : Similar compounds have shown antioxidant properties, which may be relevant for preventing oxidative stress-related diseases. The antioxidant activity of related hydroxy cinnamic acids suggests potential benefits for this compound as well .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Cell Membrane Interaction : The compound's lipophilicity allows it to integrate into lipid bilayers, affecting membrane integrity and function.
- Enzyme Inhibition : Similar to other cinnamic acid derivatives, it may inhibit histone deacetylases (HDAC), impacting gene expression related to cell proliferation and apoptosis .
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through alterations in cell cycle progression and activation of apoptotic pathways .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Antiglycation Properties
A study on the antiglycation properties of cinnamic acid derivatives revealed that they could significantly inhibit the formation of advanced glycation end products (AGEs). While specific data on this compound is limited, its structural similarity to other active derivatives suggests potential efficacy in this area .
Properties
IUPAC Name |
(E)-3-[2-methoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-10-7(5-6-9(15)16)3-2-4-8(10)11(12,13)14/h2-6H,1H3,(H,15,16)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOJTMLTWNJUFL-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC=C1C(F)(F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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